molecular formula C26H30N2O3S2 B15100960 4-methyl-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide

4-methyl-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide

Cat. No.: B15100960
M. Wt: 482.7 g/mol
InChI Key: WZEVVBZLMYQPSB-NKFKGCMQSA-N
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Description

4-methyl-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide is a thiazolidinone derivative characterized by:

  • A 4-methylbenzamide moiety at the N-position of the thiazolidinone ring.
  • A 4-(octyloxy)benzylidene substituent at the C5 position, with a (5Z) stereochemistry.
  • Functional groups: 4-oxo (keto), 2-thioxo (thiocarbonyl), and an octyloxy chain enhancing lipophilicity.

This compound belongs to the rhodanine family, known for diverse biological activities, including enzyme inhibition and antimicrobial properties .

Properties

Molecular Formula

C26H30N2O3S2

Molecular Weight

482.7 g/mol

IUPAC Name

4-methyl-N-[(5Z)-5-[(4-octoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C26H30N2O3S2/c1-3-4-5-6-7-8-17-31-22-15-11-20(12-16-22)18-23-25(30)28(26(32)33-23)27-24(29)21-13-9-19(2)10-14-21/h9-16,18H,3-8,17H2,1-2H3,(H,27,29)/b23-18-

InChI Key

WZEVVBZLMYQPSB-NKFKGCMQSA-N

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)C

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by the reaction of a thiourea derivative with a haloketone under basic conditions.

    Introduction of the Benzylidene Group: The benzylidene group is introduced through a condensation reaction between the thiazolidinone derivative and an aldehyde, such as 4-(octyloxy)benzaldehyde, in the presence of a base like piperidine.

    Amidation: The final step involves the reaction of the intermediate product with 4-methylbenzoyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride to reduce the carbonyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene and thiazolidinone moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

4-methyl-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical reactivity and stability.

Mechanism of Action

The mechanism of action of 4-methyl-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound’s thiazolidinone ring and benzylidene group are key functional groups that contribute to its biological activities. These groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural Variations

Key structural differences among analogs include:

Compound Name / ID Substituents (Benzylidene) Substituents (Benzamide) Additional Features Reference
Target Compound 4-(octyloxy) 4-methyl Long alkyl chain
Compound 7 (Evd.3) 5-butylpyrazinyl Acetic acid Pyrazine ring
Compound 3d (Evd.5) 4-hydroxy-3-methoxy 4-carboxy Polar hydroxyl group
BH46651 (Evd.14) 4-(octyloxy) Benzenesulfonamide Sulfonamide group
292161-07-0 (Evd.17) 4-hydroxy-3-methoxy 2-nitro Nitro group

Key Observations :

  • The octyloxy chain in the target compound enhances lipophilicity compared to shorter chains or aromatic substituents (e.g., methoxy in ).
  • Sulfonamide (BH46651) and nitro (292161-07-0) groups introduce distinct electronic effects compared to the methyl group in the target .

Physical and Spectral Properties

Property Target Compound Compound 7 Compound 3d BH46651
Molecular Weight Not reported ~424.5 g/mol ~393.4 g/mol 504.69 g/mol
Melting Point (°C) Not reported 213–215 217–219 Not reported
Yield (%) Not reported 77 84.5 Not reported
IR (C=O stretch) ~1700 cm⁻¹* 1706 cm⁻¹ 1704 cm⁻¹ Not reported
UV λmax ~388 nm* 388 nm Not reported Not reported

*Predicted based on structural similarity to .

Biological Activity

The compound 4-methyl-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide is a thiazolidinone derivative that has garnered attention for its potential biological activities. This article will explore its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C22H29N2O2SC_{22}H_{29}N_{2}O_{2}S, with a molecular weight of approximately 373.55 g/mol. Its structure features a thiazolidinone core, which is known for various biological activities.

Physical Properties

PropertyValue
Molecular Weight373.55 g/mol
Density0.95 g/cm³
Boiling Point457.5 °C at 760 mmHg
Flash Point185.1 °C

Antimicrobial Activity

Research has indicated that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacteria and fungi, suggesting that our compound may also possess these properties. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Thiazolidinones are also explored for their anticancer potential. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. The specific activity of This compound in cancer models remains to be thoroughly investigated.

Tyrosinase Inhibition

A notable area of interest is the compound's potential as a tyrosinase inhibitor , which is crucial for applications in skin whitening and treating hyperpigmentation disorders. Studies on structurally related compounds have shown promising results in inhibiting tyrosinase activity, with IC50 values indicating strong inhibitory effects compared to standard agents like kojic acid.

Case Studies and Research Findings

  • Tyrosinase Inhibition Study :
    • A study reported that derivatives similar to our compound exhibited IC50 values ranging from 0.47 µM to 70.75 µM against mushroom tyrosinase, demonstrating a competitive inhibition mechanism. The presence of hydroxyl groups significantly enhanced inhibitory activity, suggesting that structural modifications could optimize efficacy .
  • Antimicrobial Activity Assessment :
    • Another research effort evaluated the antimicrobial properties of thiazolidinone derivatives against several pathogens, revealing that specific substitutions on the phenyl ring enhanced antibacterial activity against Gram-positive bacteria .
  • In Vivo Efficacy :
    • Preliminary in vivo studies on related thiazolidinones showed significant reductions in tumor growth in murine models, indicating potential anticancer efficacy that warrants further exploration for our compound .

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